

The Designer Androgen Tetrahydrogestrinone (THG): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tetrahydrogestrinone

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Abstract

Tetrahydrogestrinone (THG), a potent synthetic anabolic-androgenic steroid, gained notoriety as a "designer drug" in the early 2000s due to its illicit use in professional sports. Engineered to be undetectable by standard anti-doping tests of the time, its discovery spurred significant advancements in analytical toxicology and highlighted the ongoing challenge of detecting novel performance-enhancing substances. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activities of THG. It details the methodologies for its synthesis, analytical detection, and the experimental protocols to assess its potent interactions with various steroid hormone receptors. Furthermore, this guide elucidates the metabolic fate of THG, outlining its biotransformation pathways and major metabolites. The information is presented to serve as a critical resource for researchers in endocrinology, pharmacology, and forensic science, as well as professionals involved in drug development and anti-doping efforts.

Chemical Structure and Physicochemical Properties

Tetrahydrogestrinone, systematically named (17 α)-13,17-diethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-3-one, is a synthetic estrane steroid.^[1] It is a derivative of nandrolone (19-nortestosterone) and is structurally similar to the progestin gestrinone, from which it is synthesized.^[1] The key structural modification in THG is the hydrogenation of the ethynyl group of gestrinone to an ethyl group, which significantly enhances its androgenic activity.^[1]

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₈ O ₂	[1]
Molar Mass	312.45 g/mol	[1]
IUPAC Name	(17α)-13,17-diethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-3-one	[1]
Synonyms	THG, The Clear, 18α-Homopregna-4,9,11-trien-17β-ol-3-one	[1]
CAS Number	618903-56-3	[1]
Appearance	White to off-white crystalline solid	

Pharmacodynamics and Mechanism of Action

THG is a potent agonist for the androgen receptor (AR) and the progesterone receptor (PR).[2] Its high affinity for the AR is comparable to that of dihydrotestosterone (DHT), the most potent endogenous androgen.[3] This strong binding affinity is attributed to the specific geometry of the THG molecule, which allows for extensive van der Waals contacts within the ligand-binding pocket of the receptor.[3] Upon binding, the THG-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects.[3]

Notably, THG is not a selective AR agonist. It also exhibits high, albeit lower, affinity for the progesterone, glucocorticoid (GR), and mineralocorticoid (MR) receptors.[4] This lack of selectivity can lead to a complex pharmacological profile and a range of potential side effects not typically associated with other anabolic steroids.[4]

Receptor	Binding Affinity (Ki)	Agonist Activity (ED ₅₀)	Reference
Androgen Receptor (AR)	5.6 nM	0.5 nM	[1]
Progesterone Receptor (PR)	-	7-fold higher potency than progesterone	[1]
Glucocorticoid Receptor (GR)	52 nM	-	[1]
Mineralocorticoid Receptor (MR)	120 nM	-	[1]

Synthesis of Tetrahydrogestrinone

THG is synthesized from the commercially available progestin, gestrinone, through a one-step catalytic hydrogenation process.[\[5\]](#) This reaction selectively reduces the ethynyl group at the C17 position to an ethyl group.

Experimental Protocol: Synthesis of THG

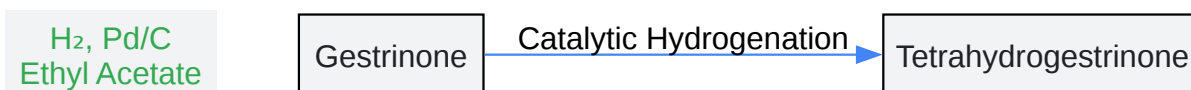
Materials:

- Gestrinone
- Palladium on carbon (Pd/C, 10%)
- Ethyl acetate (or other suitable solvent)
- Hydrogen gas (H₂)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer

- Filtration apparatus

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve gestrinone in a suitable solvent like ethyl acetate.
- Add a catalytic amount of 10% palladium on carbon to the solution.
- Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filter cake with the solvent.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude THG product.
- Purify the crude product by recrystallization or column chromatography to yield pure **tetrahydrogestrinone**.



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Synthesis of **Tetrahydrogestrinone** from Gestrinone.

Analytical Detection Methods

The detection of THG in biological matrices, primarily urine, is crucial for anti-doping control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of THG typically requires a derivatization step to increase its volatility and improve its chromatographic properties. The most common derivatization involves the formation of a trimethylsilyl (TMS) ether at the 17-hydroxyl group and a methyloxime at the 3-keto group.[6]

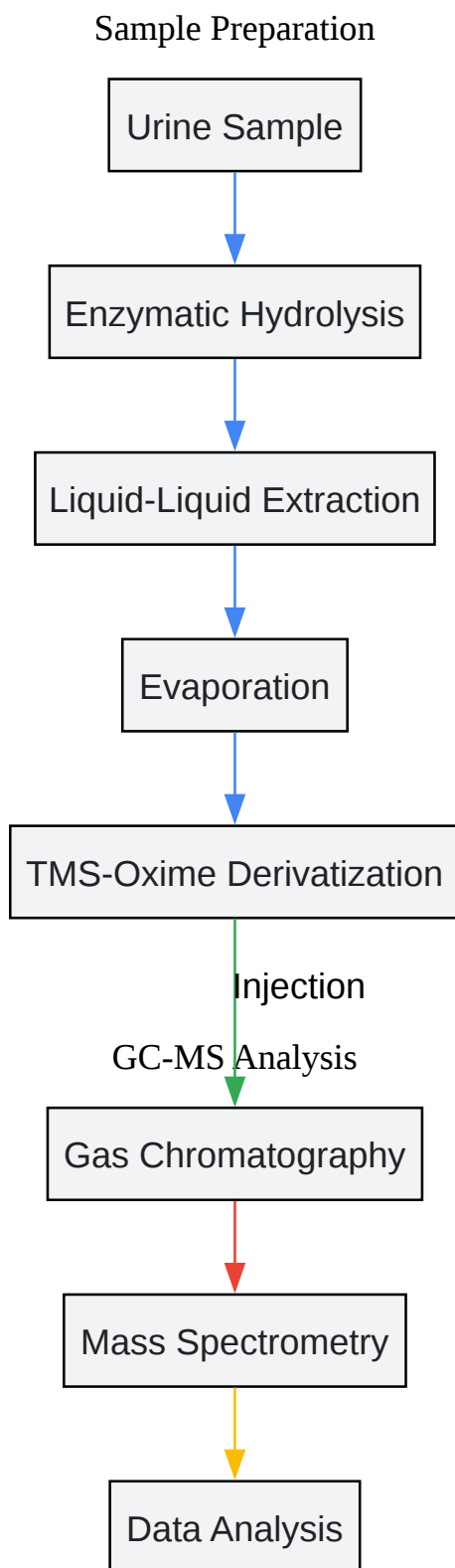
Sample Preparation and Derivatization:

- **Enzymatic Hydrolysis:** To a urine sample, add β -glucuronidase to deconjugate any glucuronidated metabolites. Incubate at an appropriate temperature and duration (e.g., 50°C for 1-2 hours).
- **Liquid-Liquid Extraction:** Adjust the pH of the hydrolyzed urine and extract the analytes with an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
- **Evaporation:** Evaporate the organic extract to dryness under a stream of nitrogen.
- **Derivatization:** To the dried residue, add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium iodide/ethanethiol or methoxyamine hydrochloride in pyridine followed by a silylating agent. Heat the mixture to form the TMS-oxime derivative.

GC-MS Parameters:

- **Gas Chromatograph:** Agilent 6890 or equivalent.
- **Column:** HP-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection Mode:** Splitless.

- Temperature Program: Optimized for the separation of steroids (e.g., initial temperature of 180°C, ramped to 300°C).
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments (e.g., m/z 240.14, 254.15, 267.16, and 294.19 for the TMS-oxime derivative).[\[6\]](#)



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Workflow for the GC-MS analysis of THG in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized THG, simplifying sample preparation. This technique provides high sensitivity and specificity.

Sample Preparation:

- **Enzymatic Hydrolysis:** Similar to the GC-MS protocol, perform enzymatic hydrolysis to cleave glucuronide conjugates.
- **Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):** Clean up the sample using either SPE with a suitable cartridge (e.g., C18) or LLE.
- **Reconstitution:** Evaporate the eluate or organic phase and reconstitute the residue in a mobile phase-compatible solvent.

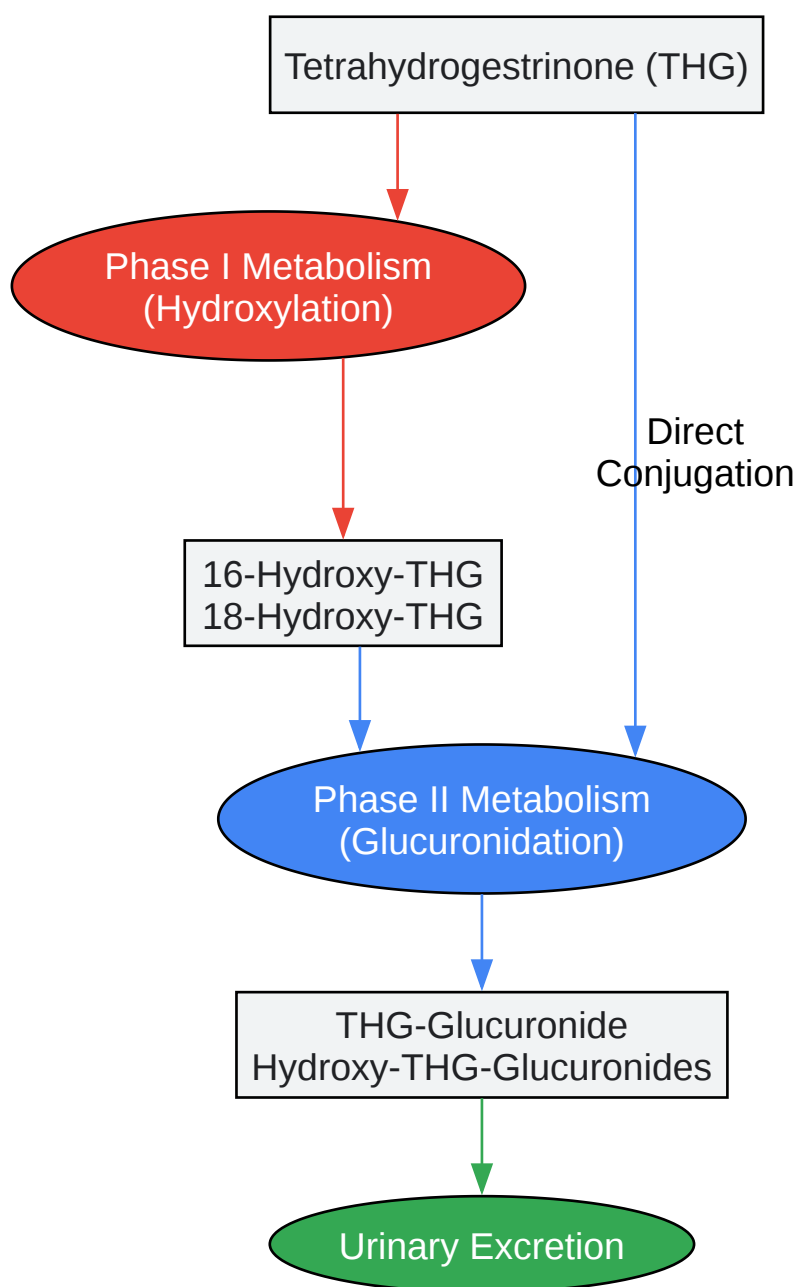
LC-MS/MS Parameters:

- **Liquid Chromatograph:** Agilent 1200 series or equivalent.
- **Column:** C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size).
- **Mobile Phase:** A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- **Flow Rate:** Typical flow rates are in the range of 0.2-0.4 mL/min.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 313 \rightarrow 241 and 313 \rightarrow 159).[6]

Metabolism of Tetrahydrogestrinone

The metabolism of THG in humans has been studied using in vitro models with human hepatocytes. The primary metabolic pathways are Phase I hydroxylation and Phase II glucuronidation.

The major sites of hydroxylation are at the C-16 and C-18 positions of the steroid nucleus. These hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in the urine.



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*Metabolic pathway of **Tetrahydrogestrinone**.*

Receptor Binding Assay

To quantify the binding affinity of THG for the androgen receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of THG to displace a radiolabeled androgen from the AR.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Materials:

- Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR).
- Radioligand: [³H]-Mibolerone or [³H]-R1881.
- Unlabeled competitor: **Tetrahydrogestrinone** (THG) and a reference standard (e.g., Dihydrotestosterone).
- Assay buffer (e.g., Tris-HCl with EDTA, glycerol, and dithiothreitol).
- Wash buffer.
- Scintillation cocktail.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Preparation of Reagents: Prepare serial dilutions of THG and the reference standard. Prepare the radioligand solution at a concentration near its K_d value.
- Assay Incubation: In a 96-well plate, combine the androgen receptor preparation, the radioligand, and varying concentrations of either unlabeled THG or the reference standard.

Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a potent unlabeled androgen).

- Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold wash buffer to separate the receptor-bound radioligand from the free radioligand.
- Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

Conclusion

Tetrahydrogestrinone serves as a prominent example of a "designer" anabolic steroid, engineered to evade detection while possessing potent biological activity. Its comprehensive study has not only been crucial for the development of effective anti-doping strategies but has also provided valuable insights into the structure-activity relationships of androgen receptor ligands. The detailed methodologies for its synthesis, detection, and biological characterization presented in this guide offer a foundational resource for researchers and professionals in related scientific fields. Continued vigilance and the development of advanced analytical techniques will remain paramount in addressing the challenge of emerging performance-enhancing drugs.

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